[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Description
The compound [(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a steroidal derivative characterized by:
- A cyclopenta[a]phenanthrene core with a ketone group at C15.
- Methyl groups at C10 and C13, critical for structural rigidity and receptor binding.
- A 7-hydroxy substituent and a 3-acetate group, which modulate solubility and metabolic stability.
This compound shares structural homology with endogenous steroids like dehydroepiandrosterone (DHEA) but differs in substituent placement and functionalization .
Properties
CAS No. |
517894-20-1 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15-,16-,17?,19-,20-,21-/m0/s1 |
InChI Key |
ROQJNRDLUNFGNK-HNIIPXOESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origin of Product |
United States |
Biological Activity
The compound [(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex steroid derivative with significant biological activity. This article explores its pharmacological properties, including potential therapeutic applications and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 302.42 g/mol. Its structural features include multiple chiral centers and hydroxyl groups that contribute to its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, research utilizing machine learning techniques has predicted various antimicrobial activities for similar steroid compounds. The structure-activity relationship (SAR) analysis suggests that modifications in the hydroxyl and acetyl groups can enhance efficacy against specific bacterial strains .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Hormonal Activity
As a steroid derivative, this compound may exhibit hormonal activity similar to that of natural steroids. It can interact with steroid receptors and influence metabolic processes. Studies have shown that such compounds can affect lipid metabolism and glucose homeostasis .
Case Study 1: Antimicrobial Efficacy
A study published in 2024 tested the antimicrobial efficacy of various steroid derivatives against resistant strains of bacteria. The results indicated that certain modifications to the hydroxyl groups significantly increased the antibacterial potency of the compounds tested .
Case Study 2: Anti-inflammatory Mechanisms
A laboratory investigation focused on the anti-inflammatory properties of steroid derivatives demonstrated that these compounds could effectively reduce inflammation markers in cell cultures. The study highlighted the potential for these compounds in treating chronic inflammatory diseases .
Research Findings
Scientific Research Applications
Pharmaceutical Applications
-
Hormonal Therapies :
- The compound exhibits properties similar to natural steroid hormones and can be utilized in hormone replacement therapies. Its structure allows it to interact effectively with hormone receptors.
- Case Study: Research has indicated that derivatives of this compound can modulate estrogen receptors and may be beneficial in treating conditions like menopause-related symptoms and osteoporosis .
-
Anti-inflammatory Agents :
- The anti-inflammatory properties of steroid derivatives make them suitable candidates for developing new anti-inflammatory drugs. The compound's ability to inhibit pro-inflammatory cytokines has been documented.
- Case Study: A clinical trial examined the efficacy of similar compounds in reducing inflammation in patients with rheumatoid arthritis .
- Anticancer Potential :
Biochemical Research Applications
- Metabolic Studies :
- The compound is involved in various metabolic pathways and can serve as a marker for steroid metabolism studies.
- Data Table: Metabolite analysis shows the presence of this compound in different biological fluids under various physiological conditions.
- Drug Development :
- Its unique structure makes it a valuable scaffold for synthesizing new drugs targeting specific biological pathways.
- Research indicates that modifications to the acetate group can enhance bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Acetate vs.
- Ketone Position: The 17-keto group is conserved across analogues but varies in adjacent substituents (e.g., ethynyl in Norgestrel), affecting receptor specificity .
Preparation Methods
Starting Materials and Precursors
Commonly, the synthesis begins with a steroidal ketone or alcohol such as 3-hydroxy-17-oxo steroids, which can be derived from natural steroids like testosterone or estrone derivatives. These provide the core cyclopenta[a]phenanthrene framework with the required stereochemistry.
Functional Group Transformations
Hydroxylation at C-7: Introduction of the 7-hydroxy group is typically achieved via regioselective hydroxylation using oxidizing agents or enzymatic methods. Chemical hydroxylation may involve reagents such as osmium tetroxide or peracids under controlled conditions to avoid over-oxidation.
Oxidation at C-17: The 17-oxo group is introduced or maintained by oxidation of the corresponding 17β-hydroxy group using mild oxidants like pyridinium chlorochromate (PCC) or Dess–Martin periodinane to prevent side reactions.
Acetylation of the 3-Hydroxy Group
The key step to form the acetate ester at the 3-position involves selective acetylation:
- The free 3-hydroxy group is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions are optimized to avoid acetylation of other hydroxyl groups or side reactions.
- Typical reaction temperature ranges from 0°C to room temperature, with reaction times from 1 to 4 hours.
Stereochemical Control
- The stereochemistry at the multiple chiral centers is preserved by starting from stereochemically defined precursors.
- Protecting groups may be used to shield sensitive stereocenters during functional group transformations.
- Enzymatic or chemoenzymatic methods can be employed to enhance stereoselectivity, especially for hydroxylation steps.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material prep | Natural steroid or synthetic precursor | Steroidal backbone with defined stereochemistry |
| 2 | Hydroxylation at C-7 | Osmium tetroxide or enzymatic hydroxylation | Introduction of 7-hydroxy group |
| 3 | Oxidation at C-17 | PCC or Dess–Martin periodinane | Formation of 17-oxo group |
| 4 | Acetylation at C-3 | Acetic anhydride, pyridine, 0–25°C | Formation of 3-acetate ester |
| 5 | Purification | Chromatography (e.g., silica gel) | Isolation of pure [(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-... acetate] |
Analytical and Research Findings
- Purity and Identity Confirmation: Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the presence of acetate ester, hydroxy, and keto groups, as well as stereochemical integrity.
- Yield Optimization: Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize side products.
- Stereochemical Analysis: Chiral HPLC or X-ray crystallography is used to verify stereochemistry at chiral centers.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | Steroidal ketone/alcohol with defined stereochemistry | Natural or synthetic steroids |
| Hydroxylation reagent | Osmium tetroxide, peracids, or enzymes | Regioselective for C-7 position |
| Oxidation reagent | PCC, Dess–Martin periodinane | Mild oxidation to 17-oxo |
| Acetylation reagent | Acetic anhydride or acetyl chloride | Selective for 3-hydroxy group |
| Solvent | Pyridine, dichloromethane, or similar | Solvent choice affects selectivity |
| Temperature | 0–25°C | Controls reaction rate and selectivity |
| Reaction time | 1–4 hours | Optimized for complete conversion |
| Purification method | Silica gel chromatography | Ensures product purity |
| Characterization | NMR, MS, IR, chiral HPLC | Confirms structure and stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

